molecular formula C19H14F3N3O2 B3016941 N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034433-89-9

N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B3016941
CAS No.: 2034433-89-9
M. Wt: 373.335
InChI Key: NUYURICBVCZOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide is a benzamide derivative featuring a 3-(trifluoromethoxy)phenyl group and a [2,4'-bipyridin]-4-ylmethyl substituent on the amide nitrogen. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bipyridinyl moiety may contribute to binding interactions in biological systems.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)27-16-3-1-2-15(11-16)18(26)25-12-13-4-9-24-17(10-13)14-5-7-23-8-6-14/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYURICBVCZOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between 2-bromopyridine and 4-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Introduction of the trifluoromethoxy group: The trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using trifluoromethoxide anion as the nucleophile.

    Amide bond formation: The final step involves the coupling of the bipyridine derivative with 3-(trifluoromethoxy)benzoic acid using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors for the coupling reactions and the implementation of more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety yields N-oxide derivatives, while reduction leads to amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide has shown significant potential in drug discovery due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory disorders. The compound's ability to modulate enzyme activities through metal coordination is particularly noteworthy.

Case Study: Anti-Cancer Activity
Research indicates that compounds with similar structural features exhibit promising results against human tumor cell lines without causing significant tissue damage, indicating their therapeutic potential .

Coordination Chemistry

The bipyridine component allows this compound to act as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is crucial for applications in catalysis and materials science.

Example Applications:

  • Catalysts in organic reactions.
  • Development of metal-organic frameworks (MOFs).

Materials Science

Due to its unique electronic properties imparted by the trifluoromethoxy group, this compound can be utilized in the development of advanced materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Characteristics
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamideContains methoxy group instead of trifluoromethoxyLess electron-withdrawing effect compared to trifluoromethoxy
2-(Pyridin-4-Ylmethylamino)-3-(trifluoromethyl)phenylbenzamideAmino group instead of an amidePotentially different biological activity due to amino functionality
3-Trifluoromethyl-4-methoxybenzoic acidLacks bipyridine structureFocused on acid-base reactions rather than complex interactions

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or membranes.

Comparison with Similar Compounds

Trifluoromethoxy vs. Trifluoromethyl Substitution

  • N-(1H-indol-5-yl)-3-(trifluoromethoxy)benzamide (3s)

    • Structure : Contains a 3-(trifluoromethoxy)benzamide linked to an indole moiety.
    • Activity : Exhibits MAO-B inhibition (IC₅₀ = 0.12 μM), highlighting the role of the trifluoromethoxy group in enhancing potency compared to trifluoromethyl analogs .
    • Comparison : The indole group in 3s differs from the bipyridinylmethyl group in the target compound, suggesting divergent biological targets.
  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide () Structure: Features a pyridin-4-ylmethyl group and a 3-(trifluoromethyl)benzamide. Key Data: Molecular weight = 350.3; crystallizes as a monohydrate.

Fluoro and Methoxy Substitutions

  • N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide ()
    • Structure : Differs from the target compound by replacing trifluoromethoxy with 3-fluoro and 4-methoxy groups.
    • Key Data : Molecular formula = C₁₉H₁₆FN₃O₂; molecular weight = 337.3.
    • Comparison : The absence of trifluoromethoxy may reduce steric bulk and lipophilicity, impacting pharmacokinetic properties .

Heterocyclic Amine Modifications

Bipyridinylmethyl vs. Pyrazolo[3,4-d]pyrimidinyl Groups

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Structure: Incorporates a pyrazolo-pyrimidine scaffold. Key Data: Molecular weight = 589.1; melting point = 175–178°C. Comparison: The pyrazolo-pyrimidine core may confer distinct kinase inhibition profiles compared to bipyridinyl-based compounds .

Bipyridinylmethyl vs. Indolyl Groups

  • N-(1H-indol-5-yl)-3-(trifluoromethoxy)benzamide (3s, )
    • Comparison : The indole group in 3s likely targets MAO-B, whereas bipyridinylmethyl groups (as in the target compound) are associated with kinase inhibition (e.g., RAF inhibitors in ) .

Key Observations

Substituent Effects :

  • Trifluoromethoxy groups enhance MAO-B inhibition compared to trifluoromethyl in indole derivatives .
  • Pyridinylmethyl and bipyridinylmethyl groups may direct compounds toward kinase targets (e.g., RAF inhibitors) .

Structural Complexity :

  • Bipyridinylmethyl-substituted benzamides (target and ) exhibit moderate molecular weights (~337–365), balancing solubility and membrane permeability.

Comparative studies on trifluoromethoxy vs. trifluoromethyl in bipyridinylmethyl derivatives are needed.

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Chemical Formula : C18_{18}H17_{17}F3_3N2_2
  • Molecular Weight : Approximately 373.3 g/mol
  • CAS Number : 2034433-89-9

The structure includes a bipyridine moiety linked to a benzamide group, with a trifluoromethoxy substituent that enhances its lipophilicity and reactivity. This configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Metal Coordination : The bipyridine moiety can coordinate with metal ions, influencing enzymatic activities and receptor interactions.
  • Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Electron Deficiency : The presence of the trifluoromethoxy group contributes to the compound's electron-deficient nature, enhancing its reactivity towards nucleophiles in biological systems .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, derivatives of bipyridine and trifluoromethyl-substituted phenyl groups have shown efficacy against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : In vitro studies demonstrated that certain derivatives effectively inhibited bacterial growth, with modifications in substituents impacting their potency.
  • Fungal Pathogens : The compound's structural characteristics may also confer antifungal properties, warranting further investigation into its spectrum of activity .

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest potential anti-inflammatory and anticancer properties:

  • Anti-inflammatory Activity : The compound's ability to modulate signaling pathways involved in inflammation could position it as a therapeutic agent for inflammatory diseases.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have indicated that it may induce apoptosis or inhibit proliferation, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

StudyFindings
Identified the importance of electron-withdrawing groups for enhancing antibacterial activity. Compounds with trifluoromethyl substitutions exhibited improved potency compared to standard treatments.
Demonstrated that bipyridine derivatives can act as selective inhibitors in biochemical assays, suggesting potential applications in targeted therapies.
Discussed the unique combination of functionalities in the compound that may lead to distinct biological behaviors compared to other derivatives.

Q & A

Basic: What are the key considerations for synthesizing N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide to ensure high yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bipyridine assembly, as demonstrated in analogous RAF inhibitor syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile or dichloromethane) improve reaction homogeneity and reduce side products .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization ensures purity. For example, reports yields >75% using silica gel chromatography .
  • Hazard Mitigation : Conduct differential scanning calorimetry (DSC) to assess thermal stability and Ames testing for mutagenicity, as seen in anomeric amide synthesis protocols .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR (300–400 MHz in d6-DMSO or CDCl3) to confirm bipyridine and benzamide moieties. validates structures via 1^1H NMR coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular weight accuracy. For example, confirms mass matches within 0.02 Da .
  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as in .

Advanced: How can structural modifications enhance solubility and cellular potency in RAF inhibitors like this compound?

Methodological Answer:

  • Crystallography-Driven Design : X-ray crystallography of lead compounds (e.g., RAF709) reveals that substituting N-methylpyridone with tetrahydropyranyl oxy-pyridine disrupts crystal packing, improving solubility while retaining kinase affinity .
  • SAR Studies : Introduce morpholino or piperazinyl groups to enhance water solubility. demonstrates that morpholino substitutions maintain cellular potency (IC50 < 50 nM in KRAS mutant lines) .
  • LogP Optimization : Trifluoromethoxy groups balance lipophilicity; adjust substituents to maintain LogP < 3 for better membrane permeability .

Advanced: What in vivo models are appropriate for evaluating the antitumor efficacy of this compound?

Methodological Answer:

  • Xenograft Models : Use KRAS mutant cell lines (e.g., HCT-116 colorectal cancer) implanted in immunodeficient mice. reports tumor growth inhibition >70% at 30 mg/kg dosing .
  • Pharmacodynamic Markers : Measure pMEK suppression in tumor tissue via Western blot to confirm target engagement .
  • Toxicology Profiling : Monitor liver enzymes (ALT/AST) and body weight to assess compound safety, as described in RAF inhibitor studies .

Data Contradiction: How to address discrepancies in mutagenicity assessments between different anomeric amide derivatives?

Methodological Answer:

  • Contextual Analysis : Compare Ames test protocols (e.g., bacterial strains used, metabolic activation). notes that compound 3 has lower mutagenicity than other anomeric amides but matches benzyl chloride levels, requiring ventilation .
  • Dose-Response Studies : Repeat assays with varying concentrations to identify threshold effects. For example, uses Ames II testing at 0.1–10 µg/plate to confirm low mutagenic risk .
  • Structural Comparisons : Evaluate substituent effects (e.g., trifluoromethoxy vs. nitro groups) on DNA adduct formation using computational modeling .

Advanced: How to resolve paradoxical MAPK pathway activation observed with RAF inhibitors in certain cell lines?

Methodological Answer:

  • Dual Targeting : Co-administer MEK inhibitors (e.g., trametinib) to block downstream signaling, as seen in ’s BRAF inhibitor studies .
  • Cellular Context Screening : Test compound activity in RAS wild-type vs. mutant lines. highlights PLX8394’s selectivity for BRAF mutants to avoid paradoxical activation .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects driving activation .

Basic: What are the recommended storage conditions to prevent decomposition of this compound?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (argon) to minimize hydrolysis. notes decomposition upon heating, validated by DSC .
  • Light Sensitivity : Use amber vials to prevent photodegradation, as trifluoromethoxy groups are prone to UV-induced cleavage .
  • Moisture Control : Store with desiccants (e.g., silica gel) in sealed containers, as hygroscopic degradation is common in amides .

Advanced: How to design assays for evaluating off-target effects in kinase inhibition studies?

Methodological Answer:

  • Proteome-Wide Profiling : Utilize chemoproteomics (e.g., kinobeads) to identify non-kinase targets, as in ’s RAF inhibitor characterization .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of RAF kinases in lysates .
  • Counter-Screening : Test against structurally related kinases (e.g., EGFR, VEGFR) to assess selectivity. validated RAF709’s >100-fold selectivity over 400 kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.